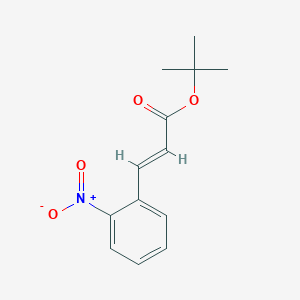
tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate is an organic compound that features a tert-butyl ester group attached to a conjugated system with a nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate typically involves the esterification of (E)-3-(2-nitrophenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the para position.
tert-Butyl (E)-3-(2-chlorophenyl)prop-2-enoate: Similar structure but with a chloro substituent instead of a nitro group.
tert-Butyl (E)-3-(2-methylphenyl)prop-2-enoate: Similar structure but with a methyl substituent instead of a nitro group.
Uniqueness
tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H15NO4 |
|---|---|
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-13(2,3)18-12(15)9-8-10-6-4-5-7-11(10)14(16)17/h4-9H,1-3H3/b9-8+ |
Clave InChI |
MYRISIZVHWDISO-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)
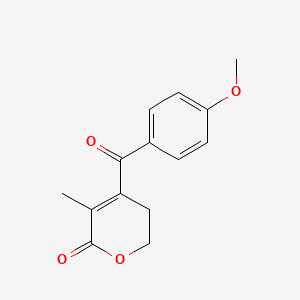
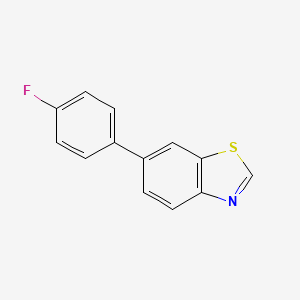
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
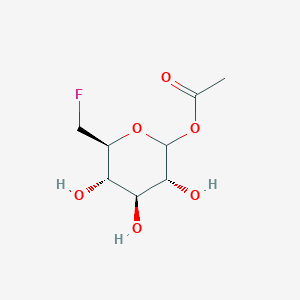
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
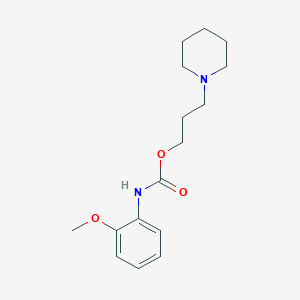
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)
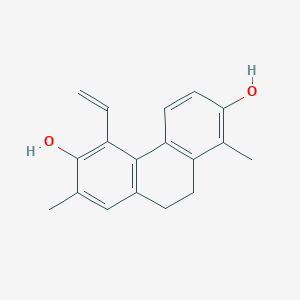
![N-Cyclopropyl-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B12541875.png)
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
